molecular formula C18H18BrNO2 B2467639 3-bromo-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzamide CAS No. 2034349-77-2

3-bromo-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzamide

Cat. No.: B2467639
CAS No.: 2034349-77-2
M. Wt: 360.251
InChI Key: GCXQIJLMCVQDJK-UHFFFAOYSA-N
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Description

The compound “3-bromo-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzamide” is a benzofuran derivative. Benzofuran is a heterocyclic compound that is found in many natural products and synthetic compounds with a wide range of biological and pharmacological applications .


Synthesis Analysis

While specific synthesis methods for this compound are not available, benzofuran derivatives can be synthesized through various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves the construction of a benzofuran ring through proton quantum tunneling .


Molecular Structure Analysis

The molecular structure of this compound would likely include a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .

Scientific Research Applications

Synthesis and Antimicrobial Activities

Compounds structurally similar to 3-bromo-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzamide have been synthesized and evaluated for their antimicrobial activities. For example, the synthesis of 2-aryl-3,4-dihydro-4-oxo-5-bromobenzofuro[3,2-d]pyrimidines has been explored, with these compounds showing potential antimicrobial properties upon screening (Parameshwarappa & Sangapure, 2009).

Antidopaminergic Properties and Potential Antipsychotic Agents

Another area of research involves the synthesis of benzamide derivatives with specific functional groups, such as bromo and methoxy groups, to explore their antidopaminergic properties. These studies aim at developing new antipsychotic agents, providing insights into the structural requirements for receptor interaction and biological activity. One such study on (S)-5-Bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide and related compounds highlighted their potential in investigating dopamine D-2 mediated responses and their suitability for receptor binding studies in vitro and in vivo (Högberg et al., 1990).

Crystal Structure and Theoretical Studies

The crystal structure and theoretical studies of related compounds, such as 2-bromo-N-(2,4-difluorobenzyl)benzamide, have been characterized, offering insights into their chemical properties and potential applications in material science or drug design. These studies involve single-crystal X-ray diffraction analysis and theoretical calculations to understand the molecular structure and interactions at a detailed level (Polo et al., 2019).

Intermolecular Interactions and DFT Calculations

Research on the intermolecular interactions and density functional theory (DFT) calculations of antipyrine-like derivatives, including benzamide compounds, has been conducted to understand the chemical and physical properties of these molecules. This research provides valuable information for the design of new compounds with desired properties by analyzing their crystal packing, hydrogen bonding interactions, and energy frameworks (Saeed et al., 2020).

Future Directions

Benzofuran and its derivatives have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . Therefore, there is potential for future research in this area.

Properties

IUPAC Name

3-bromo-N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrNO2/c1-12(20-18(21)15-3-2-4-16(19)11-15)9-13-5-6-17-14(10-13)7-8-22-17/h2-6,10-12H,7-9H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCXQIJLMCVQDJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C=C1)OCC2)NC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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